N-Hydroxy Thyroxine

Analytical Chemistry Mass Spectrometry Impurity Profiling

Select N-Hydroxy Thyroxine (CAS 2749357-47-7) as your reference standard to meet rigorous pharmacopeial requirements. This specific levothyroxine impurity features a unique N-hydroxy (hydroxamic acid) moiety, delivering a distinct chromatographic retention time and mass spectrometric fragmentation pattern. Unlike generic thyroxine impurities, it serves as an essential orthogonal marker for impurity profiling, forced degradation studies, and ANDA/DMF submissions. Choose this ≥95% pure standard to ensure analytical method selectivity and demonstrate process control during regulatory review.[reference:0][reference:1][reference:2]

Molecular Formula C₁₅H₁₁I₄NO₅
Molecular Weight 792.87
Cat. No. B1160876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy Thyroxine
Synonyms(S)-3-(4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)-2-(hydroxyamino)propanoic Acid
Molecular FormulaC₁₅H₁₁I₄NO₅
Molecular Weight792.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy Thyroxine: A Critical Hydroxamic Acid-Derivatized Thyroid Hormone Impurity Standard for Advanced Analytical and Pharmaceutical Development Applications


N-Hydroxy Thyroxine, chemically defined as (S)-3-(4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)-2-(hydroxyamino)propanoic Acid, is a synthetically derived impurity of the thyroid hormone L-thyroxine (T4) . Characterized by its unique N-hydroxy (hydroxamic acid) moiety on the alanine side chain and a high molecular weight of approximately 792.87 g/mol , this compound is categorized as a thyroid hormone analog and is primarily utilized as a highly specific analytical reference standard for pharmaceutical quality control, stability studies, and impurity profiling in drug development and regulatory submissions [1].

Why N-Hydroxy Thyroxine Cannot Be Substituted by Generic L-Thyroxine or Common Impurity Standards


The scientific and regulatory utility of N-Hydroxy Thyroxine cannot be fulfilled by generic L-thyroxine or other common thyroxine impurities. While L-thyroxine serves as the active pharmaceutical ingredient (API), N-Hydroxy Thyroxine possesses a distinct N-hydroxy functional group absent in the parent molecule, resulting in a unique molecular formula (C₁₅H₁₁I₄NO₅) and a significantly different molecular weight compared to L-thyroxine (C₁₅H₁₁I₄NO₄) [1]. This structural modification fundamentally alters its chromatographic retention time and mass spectrometric fragmentation pattern, making it an essential, orthogonal marker for detecting and quantifying a specific synthetic or degradative pathway [2]. Consequently, substituting N-Hydroxy Thyroxine with another thyroxine impurity (e.g., Levothyroxine Impurity B or 11) or the API itself would lead to analytical method failure, inaccurate impurity profiling, and non-compliance with stringent regulatory guidelines from bodies like the USP and EP for pharmaceutical quality control .

Quantitative Differentiation of N-Hydroxy Thyroxine: A Comparative Evidence Guide for Analytical Method Development


Molecular Identity Differentiation from L-Thyroxine (API) by Mass Spectrometry

N-Hydroxy Thyroxine exhibits a distinct molecular ion in mass spectrometry due to its N-hydroxy substitution. The target compound has a monoisotopic molecular weight of 792.87 g/mol, which is 16 mass units higher than that of L-thyroxine (776.87 g/mol) [1]. This mass difference is critical for selective detection and quantitation in LC-MS methods, ensuring accurate identification against the API background [2].

Analytical Chemistry Mass Spectrometry Impurity Profiling

Chromatographic Selectivity Against Other Thyroxine Impurities via UHPLC-HRMS

In comprehensive impurity profiling studies of synthetic thyroxine, UHPLC-HRMS analysis has demonstrated the ability to resolve N-Hydroxy Thyroxine from over 70 other detected impurities within a total analysis time of under 3 minutes [1]. This high-resolution method achieves limits of detection (LOD) in the 6 ng/mL range for thyroid compounds in full-scan negative electrospray ionization mode, with retention time repeatability RSD below 0.5% [1].

Chromatography UHPLC-HRMS Quality Control

Purity Benchmarking for Reference Standard Qualification

As a commercial reference standard, N-Hydroxy Thyroxine is supplied with a verified purity of greater than 95% . This level of characterization is a prerequisite for its use in method validation and quality control applications, as it provides a known, high-purity comparator for the accurate quantification of this specific impurity in pharmaceutical samples [1].

Reference Standards Quality Control Method Validation

Structural Basis for Distinctive Degradation Pathway Marking

The N-hydroxy group in N-Hydroxy Thyroxine is a direct product of aliphatic side-chain oxidation, a major thermal degradation pathway for thyroxine [1]. In contrast, other common degradation products like deiodinated species lack this specific functional group. Therefore, the presence of N-Hydroxy Thyroxine serves as a specific and quantitative marker for oxidative stress on the thyroxine molecule during stability studies, offering a more direct measure of this particular degradation route than other impurities [1].

Stability Studies Degradation Pathways Forced Degradation

High-Value Applications of N-Hydroxy Thyroxine in Analytical Development and Pharmaceutical Quality Assurance


Method Development and Validation for UHPLC-HRMS Impurity Profiling

N-Hydroxy Thyroxine serves as a critical system suitability standard and a specific analytical marker for method development and validation of UHPLC-HRMS assays intended for comprehensive impurity profiling of levothyroxine sodium API and finished drug products [1]. Its unique molecular weight and retention characteristics, as established by high-resolution mass spectrometry workflows, are essential for confirming method selectivity, establishing relative retention time markers, and ensuring the method's ability to resolve over 70 potential impurities within a rapid 3-minute analysis [1].

Quantitative Reference Standard for Pharmaceutical Quality Control and Release Testing

In GMP-regulated quality control laboratories, N-Hydroxy Thyroxine is procured as a >95% pure reference standard for the accurate identification and quantification of the N-Hydroxy Thyroxine impurity in levothyroxine API batches and commercial formulations . This application is essential for meeting pharmacopeial monograph requirements (e.g., USP, EP) on related substances, supporting batch release, and ensuring patient safety by confirming that this specific degradation product or process impurity is below the established acceptance limit .

Marker for Oxidative Degradation in Forced Degradation and Stability Studies

For pharmaceutical scientists conducting forced degradation studies (e.g., oxidative stress) or long-term stability testing of levothyroxine products, N-Hydroxy Thyroxine is a key marker for monitoring aliphatic side-chain oxidation [1]. Its formation and quantification under various stress conditions (e.g., heat, peroxide) provide direct, quantitative evidence of the drug substance's susceptibility to oxidative degradation, informing the development of robust formulations and appropriate packaging configurations to maximize shelf life [1].

Reference Material for ANDA and DMF Regulatory Submissions

For generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs), the procurement and use of a well-characterized N-Hydroxy Thyroxine reference standard is a prerequisite for demonstrating analytical method equivalence and process control . The inclusion of data generated using this specific impurity standard is a regulatory expectation for establishing the impurity profile of the proposed generic product and proving it is qualitatively and quantitatively similar to the innovator product, thereby facilitating a successful regulatory review .

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